molecular formula C6H10N4O B1336587 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1001500-41-9

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B1336587
CAS No.: 1001500-41-9
M. Wt: 154.17 g/mol
InChI Key: UMHVAZMWVVGRCV-UHFFFAOYSA-N
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Description

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound with the molecular formula C6H10N4O. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-amino-N,1-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-8-6(11)5-4(7)3-10(2)9-5/h3H,7H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHVAZMWVVGRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426897
Record name 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-41-9
Record name 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid methylamide (100 mg, 0.5 mmol) in ethanol (4 ml) was flushed with argon and treated with Pd/C 10% (40 mg, 0.04 mmol). The reaction vessel was evacuated and flushed with hydrogen three times and the reaction was stirred at ambient temperature overnight. The reaction mixture was filtrated and the solvent was evaporated to yield a brown viscous oil (76 mg, 91%) which was used without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step Two
Name
Yield
91%

Synthesis routes and methods II

Procedure details

N,1-Dimethyl-4-nitropyrazole-3-carboxamide (1.23 g) was dissolved in MeOH (30 ml) and 10% Pd/C (0.3 g, 50% wet) was added. The mixture was stirred under a hydrogen atmosphere overnight and the catalyst filtered off. The solvent was removed in vacuo to yield 4-amino-N,1-dimethylpyrazole-3-carboxamide, 1.1 g. NMR Spectrum: (CDCl3) 2.93 (s, 3H), 3.76 (s, 3H), 4.41 (m, 2H), 6.62 (m, 1H), 6.89 (s, 1H); Mass spectrum: MH+ 155
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two

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